

# Application Notes and Protocols for the NMR Spectral Interpretation of Ethyllucidone

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## Compound of Interest

Compound Name: *Ethyllucidone*

Cat. No.: *B1151810*

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These application notes provide a detailed guide to the interpretation of the Nuclear Magnetic Resonance (NMR) spectral data of **Ethyllucidone**, a C-benzylated dihydrochalcone isolated from the roots of *Lindera strychnifolia*. The following sections present the tabulated  $^1\text{H}$  and  $^{13}\text{C}$  NMR data, key 2D NMR correlations, and standardized experimental protocols for data acquisition.

## Ethyllucidone: Structure and NMR Data

**Ethyllucidone** possesses a dihydrochalcone scaffold with a benzyl substituent. The complete assignment of its proton and carbon signals is crucial for its unambiguous identification and for the structural elucidation of related natural products.

Table 1:  $^1\text{H}$  NMR (600 MHz,  $\text{CDCl}_3$ ) and  $^{13}\text{C}$  NMR (150 MHz,  $\text{CDCl}_3$ ) Spectral Data for **Ethyllucidone**

Position	$\delta C$ (ppm)	$\delta H$ (ppm, mult., J in Hz)
1	165.4	6.01 (s)
2	108.9	
3	163.7	
4	96.5	
5	162.1	
6	106.1	
7	204.5	
8	46.1	3.35 (t, 7.2)
9	30.2	2.95 (t, 7.2)
1'	139.1	7.25 (m)
2'	128.8	
3'	128.8	
4'	126.5	
5'	128.8	
6'	128.8	
3-OCH <sub>3</sub>	55.4	3.85 (s)
5-OCH <sub>3</sub>	55.8	3.89 (s)
6-CH <sub>2</sub>	21.6	3.95 (s)

## Key 2D NMR Correlations for Structural Elucidation

Two-dimensional NMR spectroscopy is indispensable for the complete structural assignment of **Ethyllucidone**. The key correlations from COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are summarized below.

Table 2: Key COSY and HMBC Correlations for **Ethyllucidone**

Proton(s)	COSY Correlations ( $^1\text{H}$ - $^1\text{H}$ )	HMBC Correlations ( $^1\text{H}$ - $^{13}\text{C}$ )
H-4 (6.01)	C-2, C-3, C-5, C-6	
H-8 (3.35)	H-9	C-7, C-9, C-1'
H-9 (2.95)	H-8	C-7, C-8, C-1'
H-2', H-6' (7.25)	C-4', C-6', C-1', C-2'	
H-3', H-5' (7.25)	C-1', C-5', C-3'	
H-4' (7.18)	C-2', C-6'	
3-OCH <sub>3</sub> (3.85)	C-3	
5-OCH <sub>3</sub> (3.89)	C-5	
6-CH <sub>2</sub> (3.95)	C-1, C-5, C-6	

## Experimental Protocols

The following protocols outline the standardized procedures for the preparation of an NMR sample of **Ethyllucidone** and the acquisition of spectral data.

### Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5 mg of purified **Ethyllucidone**.
- **Solvent Addition:** Dissolve the sample in 0.5 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Transfer to NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Degassing (Optional but Recommended):** For high-resolution experiments, particularly for long acquisitions, it is advisable to degas the sample by bubbling with an inert gas (e.g., argon or nitrogen) for a few minutes to remove dissolved oxygen, which can interfere with NMR measurements.
- **Capping:** Securely cap the NMR tube.

## NMR Data Acquisition

- Instrument: Bruker Avance 600 MHz spectrometer (or equivalent) equipped with a cryoprobe.
- Software: TopSpin 3.x (or equivalent).
- Temperature: 298 K.

### $^1\text{H}$ NMR Spectroscopy:

- Pulse Program: zg30
- Number of Scans (NS): 16
- Dummy Scans (DS): 4
- Acquisition Time (AQ): 3.99 s
- Recycle Delay (D1): 1.0 s
- Spectral Width (SWH): 12.0 ppm
- Transmitter Offset (O1P): 6.0 ppm

### $^{13}\text{C}$ NMR Spectroscopy:

- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans (NS): 1024
- Dummy Scans (DS): 4
- Acquisition Time (AQ): 1.8 s
- Recycle Delay (D1): 2.0 s
- Spectral Width (SWH): 240 ppm
- Transmitter Offset (O1P): 120 ppm

**2D COSY Spectroscopy:**

- Pulse Program: cosygpqf
- Number of Scans (NS): 2
- Dummy Scans (DS): 16
- Increments in F1: 256
- Acquisition Time (AQ): 0.21 s
- Recycle Delay (D1): 1.5 s
- Spectral Width (SWH) in F1 and F2: 10 ppm

**2D HMBC Spectroscopy:**

- Pulse Program: hmbcgpndqf
- Number of Scans (NS): 4
- Dummy Scans (DS): 16
- Increments in F1: 256
- Acquisition Time (AQ): 0.21 s
- Recycle Delay (D1): 1.5 s
- Spectral Width (SWH) in F2: 10 ppm
- Spectral Width (SWH) in F1: 220 ppm
- Long-range Coupling Delay (D6): 62.5 ms (optimized for  $^8J_{CH} = 8$  Hz)

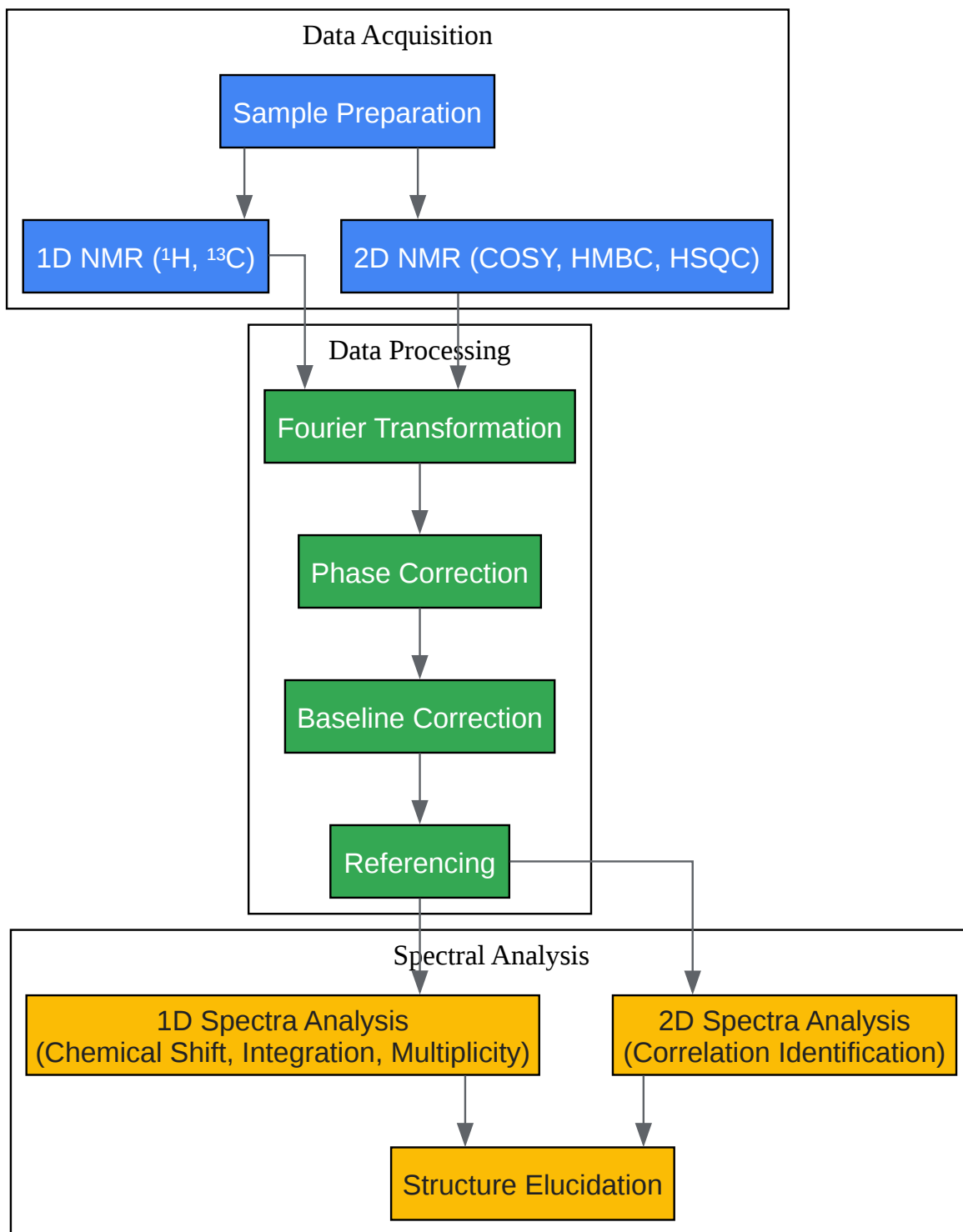
**Data Processing**

All acquired spectra should be processed using appropriate NMR software (e.g., MestReNova, TopSpin).

- Fourier Transformation: Apply Fourier transformation to the Free Induction Decay (FID) data.
- Phase Correction: Manually or automatically correct the phase of the spectra.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
- Referencing: Reference the spectra to the TMS internal standard ( $\delta = 0.00$  ppm for  $^1\text{H}$  and  $^{13}\text{C}$ ).
- Peak Picking and Integration ( $^1\text{H}$ ): Identify and integrate all proton signals.
- Peak Picking ( $^{13}\text{C}$  and 2D): Identify the chemical shifts of all carbon and correlation signals.

## Visualizing NMR Data Interpretation

The following diagrams illustrate the workflow of NMR data analysis and the key correlations used in the structural elucidation of **Ethyllucidone**.



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General workflow for NMR data acquisition and analysis.

Key HMBC and COSY correlations for **Ethyllucidone**.

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